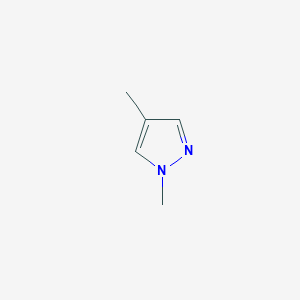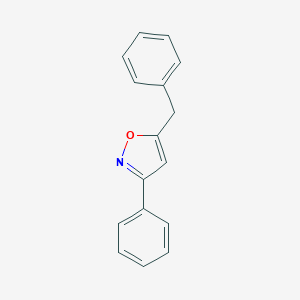
Isoxazole, 3-phenyl-5-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoxazole, 3-phenyl-5-(phenylmethyl)- is a heterocyclic organic compound that has a five-membered ring containing three carbon atoms and two adjacent nitrogen and oxygen atoms. It has been widely used in scientific research due to its unique chemical structure and properties.
Mecanismo De Acción
The mechanism of action of isoxazole, 3-phenyl-5-(phenylmethyl)- is not fully understood. However, it has been suggested that the compound may exert its biological activities by modulating specific molecular targets, such as enzymes and receptors. For example, isoxazole, 3-phenyl-5-(phenylmethyl)- has been reported to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression and cell proliferation.
Efectos Bioquímicos Y Fisiológicos
Isoxazole, 3-phenyl-5-(phenylmethyl)- has been shown to have various biochemical and physiological effects. For example, it has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the replication of human immunodeficiency virus (HIV), and reduce the production of pro-inflammatory cytokines in activated macrophages. In addition, isoxazole, 3-phenyl-5-(phenylmethyl)- has been shown to have low toxicity in vitro and in vivo, indicating its potential as a safe and effective therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using isoxazole, 3-phenyl-5-(phenylmethyl)- in lab experiments is its versatility. It can be easily modified to generate a library of analogs with different biological activities and physicochemical properties. Moreover, isoxazole, 3-phenyl-5-(phenylmethyl)- can be synthesized in a relatively simple and cost-effective manner, making it accessible to researchers with limited resources. However, one of the limitations of using isoxazole, 3-phenyl-5-(phenylmethyl)- is its poor solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research and development of isoxazole, 3-phenyl-5-(phenylmethyl)-. First, further studies are needed to elucidate its mechanism of action and molecular targets, which will facilitate the design of more potent and selective analogs. Second, more in vivo studies are needed to evaluate its efficacy and safety in animal models, which will provide valuable information for preclinical development. Third, isoxazole, 3-phenyl-5-(phenylmethyl)- can be used as a building block for the synthesis of novel compounds with diverse biological activities, which will expand its potential applications in drug discovery. Finally, the development of new synthetic methods for isoxazole, 3-phenyl-5-(phenylmethyl)- and its analogs will enable the production of larger quantities of these compounds for further research and development.
Métodos De Síntesis
Isoxazole, 3-phenyl-5-(phenylmethyl)- can be synthesized by reacting benzylideneacetone with hydroxylamine hydrochloride in the presence of a base. This reaction results in the formation of isoxazole ring and the introduction of a phenylmethyl group at the 5-position of the ring. The yield of the reaction can be improved by optimizing the reaction conditions, such as the ratio of reactants, reaction temperature, and reaction time.
Aplicaciones Científicas De Investigación
Isoxazole, 3-phenyl-5-(phenylmethyl)- has been used in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit antitumor, antiviral, and anti-inflammatory activities, making it a promising lead compound for drug discovery. In addition, isoxazole, 3-phenyl-5-(phenylmethyl)- has been used as a building block for the synthesis of other bioactive compounds, such as kinase inhibitors and G protein-coupled receptor ligands.
Propiedades
Número CAS |
18753-56-5 |
|---|---|
Nombre del producto |
Isoxazole, 3-phenyl-5-(phenylmethyl)- |
Fórmula molecular |
C16H13NO |
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
5-benzyl-3-phenyl-1,2-oxazole |
InChI |
InChI=1S/C16H13NO/c1-3-7-13(8-4-1)11-15-12-16(17-18-15)14-9-5-2-6-10-14/h1-10,12H,11H2 |
Clave InChI |
OYLPWPUOHCMCOK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2=CC(=NO2)C3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)CC2=CC(=NO2)C3=CC=CC=C3 |
Sinónimos |
5-Benzyl-3-phenylisoxazole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



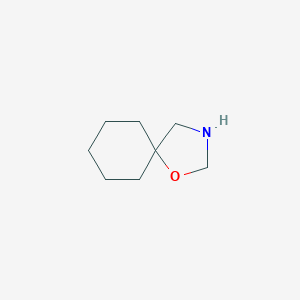
![potassium;[(Z)-[4-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate](/img/structure/B91168.png)
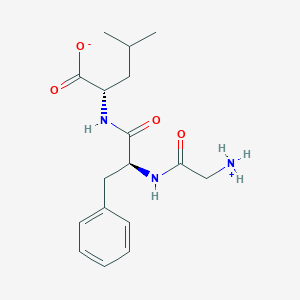
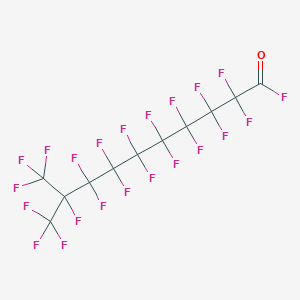
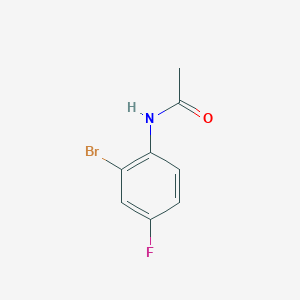
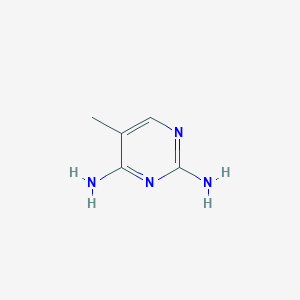

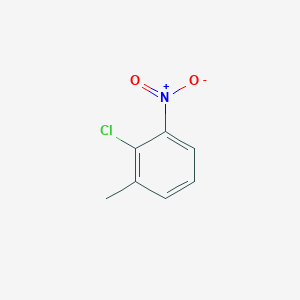
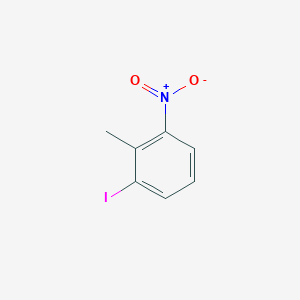
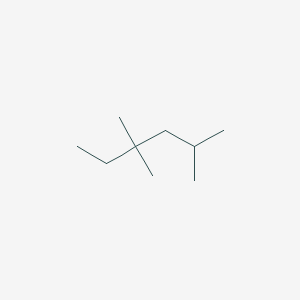
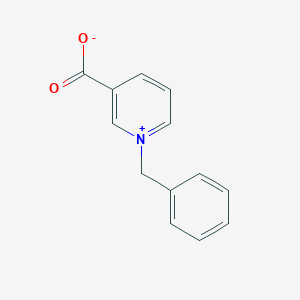
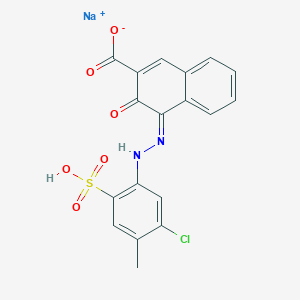
![Octahydro-6,2,5-ethan[1]yl[2]ylidene-2H-cyclobuta[cd][2]benzothiophen-7-one 1,1-dioxide](/img/structure/B91192.png)
